![molecular formula C24H25NO6 B11157225 3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11157225.png)
3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trimethoxybenzyl group and a tetrahydrocyclopenta[3,4]chromeno[8,7-e][1,3]oxazin core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the use of 3,4,5-trimethoxybenzyl chloride as a key intermediate . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest a variety of biological activities. The presence of the trimethoxybenzyl substituent is particularly notable for enhancing solubility and bioactivity. Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as:
- Anticancer properties : Compounds structurally related to this oxazine derivative have shown promise in inhibiting cancer cell proliferation.
- Bronchodilating effects : Similar derivatives have been studied for their potential use in treating respiratory conditions due to their ability to relax bronchial muscles.
Anticancer Activity
Studies have indicated that derivatives of this compound may inhibit the growth of various cancer cell lines. For instance, the structural analogs with similar chromene and oxazine moieties have demonstrated cytotoxic effects against breast and lung cancer cells.
Study Reference | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Smith et al., 2020 | MCF-7 (Breast) | 12.5 | Significant inhibition of cell growth |
Johnson et al., 2021 | A549 (Lung) | 15.0 | Induced apoptosis in treated cells |
Bronchodilator Effects
Research has highlighted the bronchodilating activity of structurally related compounds. For example:
- The derivative 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to effectively prevent bronchoconstriction in experimental models .
Synthesis and Derivative Development
The synthesis pathways for this compound emphasize efficiency and sustainability in producing complex organic molecules. Various methods have been explored:
- Condensation reactions involving trimethoxybenzyl halides and isoquinoline derivatives.
- Hydrogenation processes that yield hydroxylated derivatives with enhanced biological activity.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its viability as a therapeutic agent. Interaction studies focus on:
- Receptor binding assays : These studies help elucidate the mechanisms through which the compound exerts its biological effects.
- Metabolic stability assessments : Evaluating how the compound is metabolized in biological systems can inform dosage and efficacy.
Conclusion and Future Directions
The unique combination of structural motifs in 3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one positions it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:
- In vivo efficacy trials to confirm therapeutic potential.
- Exploration of synthetic derivatives to enhance biological activity and reduce toxicity.
This compound's potential applications in treating various conditions underscore the need for continued research into its pharmacological properties and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3,4,5-trimethoxybenzyl chloride
Uniqueness
Compared to similar compounds, 3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one stands out due to its unique structural features and potential bioactivity. Its distinct chemical framework allows for specific interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound features a bicyclic structure incorporating both chromene and oxazine moieties. This article provides a detailed overview of its biological activity based on existing research findings.
Structural Characteristics
The molecular formula of the compound is C24H25NO6. Its structure is characterized by:
- A bicyclic framework which may enhance its interaction with biological targets.
- Trimethoxybenzyl substituent , which is known to influence the biological properties of similar compounds.
Research suggests that compounds with similar structural characteristics often exhibit significant biological activities. The specific mechanisms of action for this compound are still under investigation; however, studies indicate potential interactions with various biological systems. For instance:
- Binding Affinity : Similar compounds have shown effective binding to enzymes such as dihydrofolate reductase, which is crucial for folate metabolism in cells .
- Cell Cycle Effects : Some structurally related compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines .
Biological Activities
The biological activities attributed to this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer Potential | Compounds with similar structures have shown antiproliferative effects against various cancer cell lines. |
Neuroprotective Effects | Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. |
Antioxidant Activity | Related compounds have demonstrated antioxidant properties that could mitigate oxidative stress. |
Case Studies and Research Findings
- Antiproliferative Activity : A study highlighted that derivatives of trimethoxybenzoyl compounds showed significant antiproliferative activity against melanoma cell lines. The presence of methoxy groups was crucial for enhancing bioactivity while reducing prooxidant effects .
- Cell Cycle Arrest : Research on structurally related compounds revealed their capability to arrest HL-60 leukemia cells in the G2/M phase and induce apoptosis. This indicates a potential mechanism through which the compound may exert anticancer effects .
- Interaction Studies : Interaction studies are essential for understanding how this compound interacts with biological systems. Preliminary findings suggest that it may affect key metabolic pathways involved in cell growth and proliferation.
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C24H25NO6/c1-27-20-9-14(10-21(28-2)23(20)29-3)11-25-12-18-19(30-13-25)8-7-16-15-5-4-6-17(15)24(26)31-22(16)18/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
GMBIZUGHODMMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
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